molecular formula C13H8FIO B1323956 3-Fluoro-4'-iodobenzophenone CAS No. 890098-27-8

3-Fluoro-4'-iodobenzophenone

Cat. No. B1323956
M. Wt: 326.1 g/mol
InChI Key: IZINXWXMHNFTQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4’-iodobenzophenone consists of a benzophenone core with a fluorine atom and an iodine atom attached to its phenyl ring. More detailed structural analysis might require advanced spectroscopic techniques .


Physical And Chemical Properties Analysis

3-Fluoro-4’-iodobenzophenone is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Anaerobic Transformation Studies

Research has explored the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, using isomeric fluorophenols as analogues. Specifically, 3-fluorophenol transformation resulted in the accumulation of fluorobenzoic acids, providing insights into the para-carboxylation process and the role of 3-fluorophenol in this mechanism (Genthner, Townsend, & Chapman, 1989).

Fluorescent Sensor Development

A study focused on the synthesis of a fluorogenic chemosensor using o-aminophenol and demonstrated its high selectivity and sensitivity towards Al3+ ions. This research highlighted the potential of fluorinated compounds like 3-fluoro-4'-iodobenzophenone in developing sensitive and selective sensors for metal ions (Ye et al., 2014).

Polymer Synthesis and Characterization

In the field of polymer science, a fluorinated phthalazinone monomer, derived from 3-fluorophenol, was synthesized and used to create high-performance polymers. These polymers displayed excellent solubility and thermal properties, indicating the utility of 3-fluoro-4'-iodobenzophenone derivatives in engineering plastics and membrane materials (Xiao et al., 2003).

Nonlinear Optical Properties

A detailed study on 4-fluoro-4-hydroxybenzophenone revealed significant findings regarding its structural, opto-electronic, vibrational, and nonlinear properties. This research contributes to understanding the potential of fluorinated benzophenones in nonlinear optical applications (Pegu et al., 2017).

Metabolic Pathway Insights

Investigations into the metabolism of aromatic acids by Syntrophus aciditrophicus provided insights into the initial steps involving fluorobenzoate isomers. The study highlighted the role of 3-fluorobenzoate in these metabolic pathways, enhancing the understanding of aromatic compound metabolism under anaerobic conditions (Mouttaki, Nanny, & McInerney, 2008).

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-4’-iodobenzophenone is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINXWXMHNFTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641519
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4'-iodobenzophenone

CAS RN

890098-27-8
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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